N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Description
N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound that features a nitrobenzyl group, a phenyl-tetrazole moiety, and an ethanamine backbone
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H16N6O2S/c23-22(24)15-8-4-5-13(11-15)12-17-9-10-25-16-18-19-20-21(16)14-6-2-1-3-7-14/h1-8,11,17H,9-10,12H2 |
InChI Key |
YBTYXDIVLZDLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a suitable nucleophile.
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the tetrazole ring can interact with biological molecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
- N-(3-bromobenzyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine
Uniqueness
N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrobenzyl group and the tetrazole ring makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
